Quercetin 3-rutinoside-7-glucoside

描述

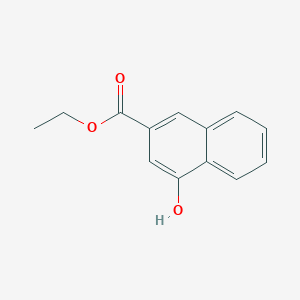

Quercetin 3-O-rutinoside-7-O-glucoside is a flavonol glycoside with antioxidant properties . It is also known as 3,3′,4′,5,7-Pentahydroxyflavone 3-rutinoside 7-glucoside . It has been shown to have potential use in the treatment of cancer, particularly bladder cancer .

Synthesis Analysis

The synthesis of Quercetin 3-O-rutinoside-7-O-glucoside involves complex biochemical processes. One study indicated that phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR) and anthocyanidin reductase (ANR) were the key genes involved in flavonoid accumulation .Molecular Structure Analysis

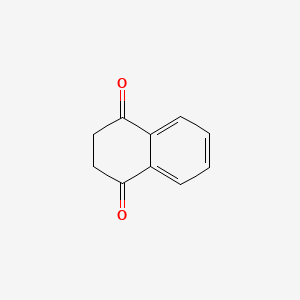

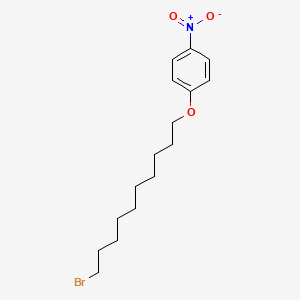

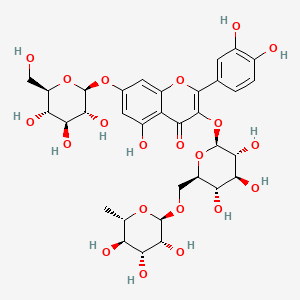

The molecular structure of Quercetin 3-O-rutinoside-7-O-glucoside is complex. It contains total 99 bond(s); 59 non-H bond(s), 14 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 6 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 10 hydroxyl group(s), 3 aromatic hydroxyl(s), 1 primary alcohol(s), 9 secondary alcohol(s), 5 ether(s) (aliphatic) .Chemical Reactions Analysis

Quercetin 3-O-rutinoside-7-O-glucoside has been found to exhibit strong lipid peroxidation inhibitory activities . It has also been shown to enter the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .Physical And Chemical Properties Analysis

Quercetin 3-O-rutinoside-7-O-glucoside is a solid compound with a molecular weight of 772.66 . It is an antioxidant agent that can be found in Hemerocallis fulva .科学研究应用

Food Chemistry

Quercetin 3-rutinoside-7-glucoside is a flavonoid compound found in mulberry leaves and fruits . It has been used as a reference standard for the determination of the analyte in Withania somnifera aerial parts by high-performance liquid chromatography method .

Bioanalytical Chemistry

Quercetin glycoconjugates, including Quercetin 3-rutinoside-7-glucoside, have been profiled in sun-dried peperoni di Senise peppers (Capsicum annuum L.) . The research involved a combination of liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) for screening quercetin glycoconjugates . The study identified sixteen quercetin glycoconjugates, five of which were reported for the first time .

Antioxidant Mechanism and Antibacterial Properties

Quercetin, including its derivatives like Quercetin 3-rutinoside-7-glucoside, has powerful oxidative properties and biological activities . It has been revealed to have antioxidant mechanism and broad-spectrum antibacterial properties . The intervention effects of quercetin on pesticide poisoning and the pathway of action have been investigated . The toxic effects of main mycotoxins on the collection and the detoxification process of quercetin have been summarized .

Potential Application in Prevention and Control of Toxipathy

Quercetin has potential application in prevention and control of toxipathy . It has been proved that it is able to reduce the toxicity of mycotoxins . The harmful effects of heavy metal poisoning on the collection, the prevention, and control of quercetin have been evaluated .

Treatment of Cancer

Quercetin 3-O-rutinoside-7-O-glucoside is a flavonol glycoside with antioxidant properties. It has been shown to have potential use in the treatment of cancer, particularly bladder cancer .

Inhibitory Effect on Bladder Cancer

Quercetin 3-O-rutinoside-7-O-glucoside is also an active component of Astragalus membranaceus, which has been shown to have an inhibitory effect on bladder cancer .

Antioxidant Mechanism and Broad-Spectrum Antibacterial Properties

Quercetin, including its derivatives like Quercetin 3-rutinoside-7-glucoside, has powerful oxidative properties and biological activities . It has been revealed to have antioxidant mechanism and broad-spectrum antibacterial properties .

Potential Application in Prevention and Control of Toxipathy

Quercetin has potential application in prevention and control of toxipathy . It has been proved that it is able to reduce the toxicity of mycotoxins . The harmful effects of heavy metal poisoning on the collection, the prevention, and control of quercetin have been evaluated .

Treatment of Cancer

Quercetin 3-O-rutinoside-7-O-glucoside is a flavonol glycoside with antioxidant properties. It has been shown to have potential use in the treatment of cancer, particularly bladder cancer .

Reference Standard in High Performance Liquid Chromatography

Quercetin 3-O-rutinoside-7-O-glucoside may be used as a reference standard for the determination of the analyte in Withania somnifera aerial parts by high performance liquid chromatography method .

Found in Mulberry Leaves and Fruits

Quercetin 3-O-rutinoside-7-O-glucoside is a flavonoid compound found in mulberry leaves and fruits .

安全和危害

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUFXPFDJYNCFD-YQJBXTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184406 | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3-rutinoside-7-glucoside | |

CAS RN |

30311-61-6 | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030311616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)

![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)